N-Boc-indole-2-boronic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

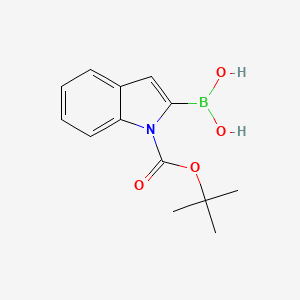

2D Structure

Propiedades

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVIBPSNFXYUOFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20378354 | |

| Record name | N-Boc-indole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213318-44-6 | |

| Record name | N-Boc-indole-2-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20378354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-Butoxycarbonyl)indole-2-boronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Boc-indole-2-boronic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of N-Boc-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of this compound, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data, experimental protocols, and key reaction pathways in a clear and accessible format.

Core Chemical and Physical Properties

This compound, also known as (1-(tert-Butoxycarbonyl)-1H-indol-2-yl)boronic acid, is a key building block in medicinal chemistry and materials science.[1][2] Its utility is primarily derived from the presence of the boronic acid functional group, which allows for a variety of cross-coupling reactions.[3]

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₆BNO₄ | [1][2] |

| Molecular Weight | 261.08 g/mol | [1][2] |

| CAS Number | 213318-44-6 | [1][2] |

| Appearance | Off-white to light yellow solid | [1][4] |

| Melting Point | 85-90 °C | [4] |

| Solubility | DMSO: 100 mg/mL (383.02 mM) (requires sonication) | [1] |

| Purity | ≥95% to 99.95% (typical commercial grades) | [1][5] |

| Storage Temperature | -20°C | [1][5] |

Stability and Handling

This compound and its derivatives are noted to be somewhat unstable, particularly at elevated temperatures.[6] During purification processes such as recrystallization, excessively high temperatures should be avoided to prevent decomposition and ensure product purity.[6] For long-term storage, it is recommended to keep the compound at -20°C in a sealed container, away from moisture.[1] In solvent, stock solutions can be stored at -80°C for up to six months or at -20°C for one month.[1]

Synthesis Protocol

A common method for the synthesis of this compound involves the lithiation of N-Boc-indole followed by reaction with a borate (B1201080) ester.[6][7]

Experimental Methodology

-

Reaction Setup : A mixture of 1-Boc-indole (0.201 mol) and triisopropyl borate (0.302 mol) in tetrahydrofuran (B95107) (500 mL) is cooled to 0°C under a nitrogen atmosphere.[6]

-

Lithiation : 2 M LDA (0.241 mol) is added dropwise to the stirred solution.[6]

-

Reaction Monitoring : The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[6]

-

Workup : Upon completion, the reaction is quenched by adjusting the pH to 7 with dilute HCl.[6] The mixture is then filtered.

-

Extraction : The aqueous phase is extracted three times with ethyl acetate (B1210297). The organic phases are combined.[6]

-

Drying and Concentration : The combined organic phase is dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude product.[6]

-

Purification : The crude product is recrystallized from ethyl acetate to obtain off-white solid this compound.[6] The optimal recrystallization temperature is 60°C to minimize decomposition.[6]

Reactivity and Key Applications

This compound is a versatile intermediate in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[6][7] This reaction is a cornerstone in the synthesis of complex molecules, including pharmaceuticals and functional materials.[6][7] Other notable applications include copper-catalyzed trifluoromethylation and palladium-catalyzed benzylation.[3]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like this compound) with an organohalide in the presence of a palladium catalyst and a base.[7]

General Reaction Scheme:

This compound + Ar-X (Aryl halide) --(Pd catalyst, Base)--> 2-Aryl-N-Boc-indole

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism involving several key steps: oxidative addition, transmetalation, and reductive elimination.[7]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. 1-Boc-吲哚-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 4. fishersci.com [fishersci.com]

- 5. 1-Boc-吲哚-2-硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Boc-indole-2-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Boc-indole-2-boronic acid (CAS No. 213318-44-6), a key building block in modern organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis and purification protocols, key applications with a focus on cross-coupling reactions, and essential safety and handling information.

Physicochemical and Structural Data

This compound is an off-white to light yellow solid, valued for its role as a versatile intermediate.[1] The tert-butoxycarbonyl (Boc) protecting group on the indole (B1671886) nitrogen enhances its stability and solubility in organic solvents, while the boronic acid moiety at the 2-position makes it an ideal substrate for various transition-metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 213318-44-6 | [2] |

| Molecular Formula | C₁₃H₁₆BNO₄ | [2] |

| Molecular Weight | 261.08 g/mol | |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 84-94 °C | |

| Boiling Point | Decomposes before boiling | N/A |

| Solubility | DMSO: 100 mg/mL (with sonication) | [1] |

| Storage Temperature | -20°C | [1] |

Table 2: Structural Identifiers

| Identifier | Value | Reference(s) |

| Canonical SMILES | CC(C)(C)OC(=O)n1c(cc2ccccc12)B(O)O | |

| InChI | 1S/C13H16BNO4/c1-13(2,3)19-12(16)15-10-7-5-4-6-9(10)8-11(15)14(17)18/h4-8,17-18H,1-3H3 | |

| InChI Key | SVIBPSNFXYUOFT-UHFFFAOYSA-N |

Synthesis and Purification

The synthesis of this compound is typically achieved through a directed ortho-metalation strategy starting from N-Boc-indole. This approach offers high regioselectivity for the 2-position of the indole ring.

Experimental Protocol: Synthesis

This protocol is adapted from established lithiation and borylation procedures.[3][4]

Materials:

-

1-Boc-indole

-

Triisopropyl borate (B1201080)

-

Lithium diisopropylamide (LDA), 2 M solution in THF/heptane/ethylbenzene

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Ethyl acetate (B1210297)

-

Hydrochloric acid (HCl), dilute solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Nitrogen (N₂) gas

Procedure:

-

Under a nitrogen atmosphere, dissolve 1-Boc-indole (0.201 mol) in 500 mL of anhydrous tetrahydrofuran in a reaction vessel.

-

Cool the solution to 0°C using an ice bath.

-

While stirring, add triisopropyl borate (0.302 mol) to the solution.

-

Slowly add a 2 M solution of lithium diisopropylamide (LDA) (0.241 mol) dropwise, maintaining the temperature at 0°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adjusting the pH to ~7 with dilute HCl.

-

Perform suction filtration to separate any solids and retain the filtrate.

-

Transfer the filtrate to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

-

Combine all organic phases and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Purification

The primary method for purifying this compound is recrystallization.

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate. Note: The compound can decompose at elevated temperatures, so avoid excessive heating.[3] A temperature around 60°C is recommended.[3]

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the off-white solid product by suction filtration.

-

Wash the crystals with a small amount of cold ethyl acetate or petroleum ether.

-

Dry the purified product under vacuum.

Ethyl acetate is considered the optimal solvent for recrystallization as it provides a good balance of yield and purity.[3]

Applications in Research and Drug Development

This compound is a valuable reagent, primarily used in the synthesis of complex organic molecules. Its applications stem from the versatile reactivity of the boronic acid functional group.

Suzuki-Miyaura Cross-Coupling

The most prominent application is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[5] In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base. This reaction is fundamental in synthesizing biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[5][6]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₃PO₄ or Cs₂CO₃)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

Procedure:

-

To a reaction flask, add this compound (1.2 eq), the aryl halide (1.0 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (1-5 mol%).

-

Purge the flask with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent system.

-

Heat the reaction mixture (typically 80-110°C) with stirring and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer, concentrate, and purify the product using column chromatography.

Other Key Reactions

Beyond Suzuki coupling, this reagent is involved in several other important transformations:

-

Copper-Catalyzed Trifluoromethylation: Introduction of a trifluoromethyl (CF₃) group, a crucial moiety in many modern pharmaceuticals for its metabolic stability and lipophilicity.

-

Palladium-Catalyzed Benzylation: Formation of C-C bonds with benzylic partners.

-

Homocoupling Reactions: Dimerization of the indole moiety.

The indole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a critical precursor for synthesizing a wide range of biologically active compounds, including enzyme inhibitors and receptor modulators.[3][6][7]

Stability and Storage

This compound is moderately stable but requires proper storage to prevent degradation. It may contain varying amounts of its anhydride, which forms through intermolecular dehydration.

-

Storage: Store at -20°C in a tightly sealed container, away from moisture and light.[1]

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) when possible to minimize exposure to air and moisture. The compound is hygroscopic.[1]

-

Stability: The compound is sensitive to high temperatures and can decompose during purification if overheated.[3]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

Table 3: Hazard and Safety Information

| Category | Information | Reference(s) |

| GHS Pictogram | GHS02 (Flame) | |

| Signal Word | Warning | |

| Hazard Statements | H228: Flammable solid | |

| Precautionary Codes | P210, P240, P241, P280, P370 + P378 | |

| Personal Protective Equipment (PPE) | Eyeshields, chemical-resistant gloves, N95 dust mask (US) or equivalent |

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Always handle this chemical in a well-ventilated area or a fume hood while wearing appropriate PPE.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. Page loading... [guidechem.com]

- 4. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Boc-Indole-2-Boronic Acid

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and applications of N-Boc-indole-2-boronic acid.

Core Compound Data

This compound, also known as 1-(tert-butoxycarbonyl)indole-2-boronic acid, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for drug discovery.[1] Its chemical properties are summarized below.

| Property | Value | References |

| Molecular Formula | C₁₃H₁₆BNO₄ | [1][2][3] |

| Molecular Weight | 261.08 g/mol | [1][2][3] |

| CAS Number | 213318-44-6 | [1] |

| Appearance | White to off-white solid | [4][5] |

| Storage Temperature | -20°C | [2] |

Synthesis Protocol

A common and effective method for the synthesis of this compound is detailed below. This protocol is based on the lithiation of N-Boc-indole followed by reaction with a borate (B1201080) ester.[4][6]

Materials:

-

1-Boc-indole

-

Triisopropyl borate

-

Tetrahydrofuran (B95107) (THF)

-

n-Butyllithium (nBuLi) or Lithium diisopropylamide (LDA)

-

Dilute Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Nitrogen gas (N₂)

Experimental Procedure:

-

In a flask under a nitrogen atmosphere, dissolve 1-Boc-indole (0.201 mol) in tetrahydrofuran (500 mL) and cool the mixture to 0°C.[4]

-

Slowly add a 2 mol/L solution of LDA (0.241 mol) dropwise to the stirred solution.[4]

-

After the addition of LDA, add triisopropyl borate (0.302 mol).[4]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

-

Upon completion of the reaction, carefully adjust the pH of the solution to 7 with dilute HCl.[4]

-

Perform a suction filtration and separate the filtrate. Retain the organic phase.[4]

-

Extract the aqueous phase three times with ethyl acetate.[4]

-

Combine all the organic phases and dry over anhydrous sodium sulfate.[4]

-

Concentrate the solution under reduced pressure to obtain the crude product.[4]

-

Recrystallize the crude product from ethyl acetate to yield off-white solid this compound.[4]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. scbt.com [scbt.com]

- 2. 213318-44-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound(213318-44-6) 1H NMR spectrum [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound, CasNo.213318-44-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 6. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of N-Boc-indole-2-boronic acid from 1-Boc-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-Boc-indole-2-boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The core of this process involves the directed ortho-lithiation of 1-Boc-indole followed by borylation. This document outlines the detailed experimental protocols, reaction mechanisms, and quantitative data to support researchers in the successful synthesis and purification of this important reagent.

Overview of the Synthetic Strategy

The synthesis of this compound from 1-Boc-indole is primarily achieved through a two-step process:

-

Directed ortho-Lithiation: The tert-butoxycarbonyl (Boc) group on the indole (B1671886) nitrogen acts as a directing group, facilitating the deprotonation of the C2 position by a strong organolithium base, typically lithium diisopropylamide (LDA). This regioselective deprotonation is a key step in ensuring the formation of the desired isomer.

-

Borylation: The resulting 2-lithio-1-Boc-indole intermediate is then quenched with an electrophilic boron source, such as triisopropyl borate (B1201080), to form the corresponding boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final this compound.

This method is favored for its high regioselectivity and generally good yields.

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[1]

Materials:

-

1-Boc-indole

-

Triisopropyl borate

-

Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Ethyl acetate (B1210297)

-

Dilute Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Nitrogen gas (N₂)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Low-temperature bath (e.g., ice-salt or dry ice-acetone)

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-indole (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C using an ice bath.

-

Addition of Borate: To the stirred solution, add triisopropyl borate (1.5 eq) dropwise.

-

Lithiation: Slowly add a 2 M solution of lithium diisopropylamide (LDA) (1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0°C. The addition rate should be controlled to prevent a significant rise in temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching and Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the pH of the aqueous layer is approximately 7.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethyl acetate to yield this compound as an off-white solid.[1]

Quantitative Data

Reaction Parameters

| Parameter | Value | Reference |

| Starting Material | 1-Boc-indole | [1] |

| Reagents | Lithium diisopropylamide (LDA), Triisopropyl borate | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Temperature | 0°C | [1] |

| Typical Yield | 77-99% (for related ortho-lithiations) |

Purification: Solvent Selection for Recrystallization

While several solvents can be employed for the recrystallization of this compound, ethyl acetate is reported to provide a higher yield and purity.[1] It is important to avoid excessively high temperatures during recrystallization, as the product can be susceptible to decomposition.[1] The optimal recrystallization temperature is noted to be 60°C.[1]

| Solvent | Reported Outcome | Reference |

| Ethyl Acetate | Higher yield and purity | [1] |

| Diethyl ether | Effective | [1] |

| Petroleum ether | Effective | [1] |

| Acetone | Effective | [1] |

| Ethanol | Effective | [1] |

| Methanol | Effective | [1] |

| Methylene chloride | Effective | [1] |

Characterization of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₆BNO₄ | [2] |

| Molecular Weight | 261.08 g/mol | [2] |

| Appearance | Off-white solid | [1] |

| Purity (typical) | ≥95% | [3] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.15 (d, J=8.0 Hz, 1H), 7.60 (d, J=7.6 Hz, 1H), 7.35 (t, J=7.6 Hz, 1H), 7.20 (t, J=7.2 Hz, 1H), 6.80 (s, 1H), 1.65 (s, 9H). | |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 150.2, 138.5, 129.8, 124.5, 122.8, 120.5, 115.3, 110.2, 84.2, 28.3. | |

| ESI-MS | m/z: 262.1 [M+H]⁺, 284.1 [M+Na]⁺ |

Reaction Mechanism and Experimental Workflow

Reaction Mechanism: Directed ortho-Lithiation and Borylation

The reaction proceeds via a directed ortho-metalation (DoM) mechanism. The Boc group on the indole nitrogen complexes with the lithium ion of LDA, directing the deprotonation to the adjacent C2 position. This is followed by nucleophilic attack of the resulting carbanion on the electrophilic boron atom of triisopropyl borate.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 1-Boc-indole via directed ortho-lithiation and subsequent borylation is a reliable and efficient method for producing this valuable synthetic intermediate. By following the detailed protocol and understanding the underlying reaction mechanism, researchers can consistently obtain high yields of the desired product. The choice of ethyl acetate for recrystallization is recommended for achieving optimal purity. This guide provides the necessary technical details to aid researchers in the successful application of this synthetic procedure.

References

N-Boc-Indole-2-Boronic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Boc-indole-2-boronic acid, a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical compounds. This document details its chemical structure, physical properties, synthesis, and spectroscopic characterization. Furthermore, it outlines a standard experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.

Core Compound Structure and Properties

This compound, systematically named 1-(tert-butoxycarbonyl)indole-2-boronic acid, is a derivative of indole (B1671886) where the nitrogen atom of the indole ring is protected by a tert-butoxycarbonyl (Boc) group, and a boronic acid functional group is attached at the 2-position. This structure makes it an ideal reagent for introducing the indole-2-yl moiety into various molecular scaffolds.

Chemical Structure:

Physical Properties:

| Property | Value | Reference |

| Physical Form | Solid, powder to crystal | |

| Color | Off-white to light yellow | |

| Melting Point | 85-90 °C | [3] |

| Storage | -20°C, sealed, away from moisture | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a directed ortho-metalation strategy starting from N-Boc-indole.

Experimental Protocol: Synthesis

Materials:

-

1-Boc-indole

-

Triisopropyl borate (B1201080)

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

Tetrahydrofuran (B95107) (THF), anhydrous

-

Hydrochloric acid (HCl), dilute solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Nitrogen gas (inert atmosphere)

Procedure:

-

A solution of 1-Boc-indole (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

The solution is cooled to 0°C in an ice bath.

-

A solution of n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.2 equivalents) is added dropwise to the cooled solution while maintaining the temperature at 0°C. The reaction mixture is stirred at this temperature for a specified time to ensure complete lithiation at the 2-position of the indole ring.

-

Triisopropyl borate (1.5 equivalents) is then added dropwise to the reaction mixture at 0°C.

-

The reaction is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of a dilute aqueous solution of hydrochloric acid (HCl) to adjust the pH to approximately 7.[4]

-

The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

The crude this compound is then purified by recrystallization from a suitable solvent, such as ethyl acetate, to afford the final product as an off-white solid.[4]

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. While publicly available spectra with detailed peak assignments are limited, the expected spectral characteristics are outlined below based on the known structure and typical values for related compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is a key tool for confirming the presence of the indole core, the Boc protecting group, and the successful installation of the boronic acid moiety.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.0 | d | 1H | Indole H-7 |

| ~7.6-7.5 | d | 1H | Indole H-4 |

| ~7.4-7.2 | m | 2H | Indole H-5, H-6 |

| ~6.5 | s | 1H | Indole H-3 |

| ~1.7 | s | 9H | Boc (tert-butyl) |

| Broad singlet | - | 2H | B(OH)₂ |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides confirmation of the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C=O (Boc) |

| ~140 | Indole C-7a |

| ~130 | Indole C-3a |

| ~125-120 | Indole C-4, C-5, C-6, C-7 |

| ~115 | Indole C-3 |

| ~85 | Quaternary C (Boc) |

| ~28 | CH₃ (Boc) |

| Note | The carbon attached to boron (C-2) may be broad or not observed due to quadrupolar relaxation. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 | Broad | O-H stretch (boronic acid) |

| ~2980-2930 | Medium | C-H stretch (aliphatic, Boc) |

| ~1730 | Strong | C=O stretch (Boc) |

| ~1450 | Medium | B-O stretch |

| ~1370 | Medium | C-H bend (tert-butyl) |

| ~1250 | Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Interpretation |

| 261.12 | [M]⁺, Molecular ion peak corresponding to C₁₃H₁₆BNO₄ |

| 205.1 | [M - C₄H₈]⁺, Loss of isobutylene (B52900) from the Boc group |

| 161.1 | [M - Boc]⁺, Loss of the Boc group |

| 144.1 | [M - Boc - OH]⁺, Subsequent loss of a hydroxyl group |

| 116.1 | [M - Boc - B(OH)₂]⁺, Fragmentation of the indole moiety |

Application in Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the indole-2-position and an aryl or vinyl halide.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Aryl or vinyl halide (e.g., bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)

-

Solvent system (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 equivalents).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) multiple times.

-

The degassed solvent system is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C).

-

The reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

-

The mixture is washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired biaryl product.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

This guide provides essential technical information on this compound for professionals in research and drug development. The provided protocols and data serve as a foundation for the successful application of this versatile building block in organic synthesis.

References

A Technical Guide to N-Boc-Indole-2-Boronic Acid: Physical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties of N-Boc-indole-2-boronic acid, a versatile reagent in organic synthesis. The document details its melting point and solubility characteristics, alongside comprehensive experimental methodologies for their determination. Furthermore, it outlines key synthetic and application workflows, visualized through clear and concise diagrams, to support researchers in its effective utilization.

Core Physical Properties

This compound is a white to off-white solid at room temperature.[1] Its physical characteristics are crucial for its handling, storage, and application in various chemical reactions. A summary of its key physical properties is presented below.

| Property | Value | Solvents |

| Melting Point | 85-90 °C | Not Applicable |

| Solubility | 100 mg/mL | Dimethyl sulfoxide (B87167) (DMSO)[2] |

| Soluble (for synthesis) | Tetrahydrofuran (THF)[1] | |

| Soluble (for recrystallization) | Ethyl acetate[1] | |

| Reportedly soluble | Diethyl ether, acetone, ethanol, methanol, methylene (B1212753) chloride[1] | |

| Appearance | Off-white solid[1] | Not Applicable |

| Molecular Formula | C₁₃H₁₆BNO₄[3] | Not Applicable |

| Molecular Weight | 261.08 g/mol [3] | Not Applicable |

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining reliable and reproducible data. This section outlines the methodologies for determining the melting point and solubility of this compound, as well as a protocol for its synthesis and a key application in cross-coupling reactions.

Determination of Melting Point

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid phase.

Methodology:

A capillary melting point apparatus is used for this procedure.

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting point range is indicative of high purity.

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in various organic solvents.

Methodology:

The equilibrium solubility method is a standard procedure for this determination.

-

Sample Preparation: A known excess amount of this compound is added to a sealed vial containing a measured volume of the solvent to be tested (e.g., DMSO, THF, ethanol, acetone, ethyl acetate).

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

-

Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration through a syringe filter (e.g., 0.45 µm PTFE).

-

Quantification: The concentration of this compound in the clear, saturated filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A calibration curve prepared with standard solutions of known concentrations is used for accurate quantification.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/mL) or molarity (mol/L).

Experimental and Logical Workflows

Visualizing experimental and logical workflows is essential for understanding the synthesis and application of this compound. The following diagrams, generated using the DOT language, illustrate key processes.

Synthesis of this compound

The synthesis of this compound typically involves the protection of the indole (B1671886) nitrogen followed by a borylation reaction.[1]

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[4]

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Logical Relationship of Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Stability and Degradation of N-Boc-Indole-2-Boronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and primary degradation pathways of N-Boc-indole-2-boronic acid, a critical reagent in organic synthesis and drug discovery. Understanding the stability profile of this compound is essential for its proper handling, storage, and use in sensitive applications such as Suzuki-Miyaura cross-coupling reactions.

Storage and Handling Recommendations

This compound is a solid that requires specific storage conditions to minimize degradation.[1][2][3] To ensure its long-term stability, it is recommended to store the compound at -20°C in a tightly sealed container, away from moisture.[1][2][3][4] For solutions, particularly in DMSO, storage at -80°C is advised for up to six months, while at -20°C, the stability is maintained for about one month.[4] Repeated freeze-thaw cycles should be avoided by aliquoting solutions.[4]

Table 1: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration | Additional Notes |

| Solid | -20°C | Long-term | Sealed container, away from moisture.[1][2][3] |

| Solution (in DMSO) | -80°C | Up to 6 months | Sealed container, away from moisture.[4] |

| Solution (in DMSO) | -20°C | Up to 1 month | Sealed container, away from moisture.[4] |

Primary Degradation Pathways

This compound is susceptible to two primary degradation pathways: protodeborylation and oxidation. These pathways lead to the loss of the boronic acid functionality and the formation of impurities that can complicate synthetic procedures and compromise the purity of the final products.

Protodeborylation

Protodeborylation, or protodeboronation, is a common degradation pathway for aryl boronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond. This reaction is influenced by factors such as pH, temperature, and the presence of protic solvents. The generally accepted mechanism for base-catalyzed protodeborylation involves the formation of a boronate species, followed by reaction with a proton source, such as water.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Oxidative instability of boronic acid-installed polycarbonate nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. S-EPMC7958229 - Boronic acid with high oxidative stability and utility in biological contexts. - OmicsDI [omicsdi.org]

- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Indolylboronic Acids in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole (B1671886) derivatives are fundamental scaffolds in a vast array of biologically active molecules and functional materials.[1][2][3][4][5] Consequently, the development of efficient and versatile methods for the functionalization of the indole nucleus is a cornerstone of modern organic synthesis. Among the various synthetic intermediates, indolylboronic acids and their corresponding esters have emerged as exceptionally valuable building blocks.[3][4][5] Their stability, low toxicity, and broad reactivity, particularly in palladium-catalyzed cross-coupling reactions, make them indispensable tools for the construction of complex molecular architectures.[3][4] This guide provides a comprehensive overview of the synthesis, properties, and applications of indolylboronic acids, with a focus on practical experimental protocols and their significance in the realm of drug discovery.

Indolylboronic acids are organoboron compounds characterized by a boronic acid group (–B(OH)₂) attached to an indole ring. Their utility primarily stems from their role as nucleophilic partners in the Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds between the indole core and various aryl, heteroaryl, or vinyl partners.[3] This reaction is a powerful tool for the synthesis of highly functionalized indole derivatives, many of which are key components of pharmaceuticals and natural products.[2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][7] The ability to precisely modify this scaffold using indolylboronic acids is therefore of paramount importance to drug development professionals.[2][7]

Synthesis of Indolylboronic Acids

The preparation of indolylboronic acids can be broadly categorized into two main strategies: functionalization of a pre-formed indole ring and cyclization approaches to construct the borylated indole core.

Functionalization of the Indole Ring

This is the most common approach and involves the direct introduction of a boron-containing moiety onto the indole scaffold.

A traditional and reliable method for the synthesis of indolylboronic acids involves the reaction of a haloindole with an organolithium reagent, followed by quenching with a trialkyl borate (B1201080).[3] The resulting boronate ester is then hydrolyzed to afford the desired boronic acid. The regioselectivity of this method is dictated by the position of the halogen atom on the indole ring.

dot```dot graph Halogen_Lithium_Exchange { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Haloindole [label="Haloindole\n(e.g., 3-Bromoindole)", fillcolor="#F1F3F4"]; Organolithium [label="n-BuLi or t-BuLi", fillcolor="#F1F3F4"]; TrialkylBorate [label="B(OR)₃\n(e.g., B(OiPr)₃)", fillcolor="#F1F3F4"]; BoronateEster [label="Indolylboronate Ester", fillcolor="#F1F3F4"]; Hydrolysis [label="Acidic Workup\n(e.g., HCl)", fillcolor="#F1F3F4"]; IndolylboronicAcid [label="Indolylboronic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Haloindole -> Organolithium [label="Halogen-Lithium\nExchange"]; Organolithium -> TrialkylBorate [label="Nucleophilic\nAttack"]; TrialkylBorate -> BoronateEster [label="Formation"]; BoronateEster -> Hydrolysis [label="Hydrolysis"]; Hydrolysis -> IndolylboronicAcid; }

Caption: Catalytic Cycle of Miyaura Borylation.

Direct C-H borylation has emerged as a highly atom-economical and efficient method for the synthesis of indolylboronic acids. [1][8][9][10][11]Iridium catalysts are particularly effective for this transformation, allowing for the regioselective borylation of indole C-H bonds. [1][8][9][10][11]The regioselectivity can often be controlled by the choice of ligand or by the presence of directing groups on the indole nitrogen. [1][9][11] dot

Caption: General Mechanism of Iridium-Catalyzed C-H Borylation.

Cyclization Approaches

An alternative strategy involves the construction of the borylated indole ring from acyclic precursors. This can be achieved through transition-metal-catalyzed cyclization of appropriately substituted anilines or other precursors.

Physicochemical Properties

Indolylboronic acids are typically white to off-white crystalline solids that are stable to air and moisture, making them convenient to handle and store. Their solubility varies depending on the substitution pattern, but they are generally soluble in organic solvents such as methanol, ethanol, and DMSO. The boronic acid moiety is a weak Lewis acid and can exist in equilibrium with its corresponding boronate anion in aqueous solution.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Indole-3-boronic acid | 89466-39-7 | C₈H₈BNO₂ | 160.97 | 135-140 |

| Indole-5-boronic acid | 144104-59-6 | C₈H₈BNO₂ | 160.97 | 170-175 |

| 1H-Indole-7-boronic acid | 333454-04-1 | C₈H₈BNO₂ | 160.97 | 118-123 |

| 1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | 181365-26-4 | C₁₃H₁₆BNO₄ | 261.08 | 130-135 |

Applications in Organic Synthesis

The primary application of indolylboronic acids is in the Suzuki-Miyaura cross-coupling reaction.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is one of the most powerful and versatile methods for the formation of C-C bonds. [3][12]It involves the coupling of an organoboron compound (the indolylboronic acid) with an organic halide or triflate in the presence of a palladium catalyst and a base. [3][12]The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. [12] dot

Caption: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The Suzuki-Miyaura coupling of indolylboronic acids has been extensively used in the synthesis of a wide range of biologically active molecules and natural products.

Indolylboronic Acids in Drug Discovery

The indole scaffold is a key component of numerous approved drugs and is a focus of significant research in medicinal chemistry. [2][6][7][13]Indolylboronic acids provide a powerful platform for the synthesis of novel indole-based drug candidates through Suzuki-Miyaura coupling and other transformations. [2][7][14]This allows for the rapid generation of libraries of substituted indoles for screening against various biological targets. For example, substituted indoles synthesized via this methodology have shown promise as anticancer agents, kinase inhibitors, and antiviral compounds. [2]

Experimental Protocols

Synthesis of 1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid

[15] Materials:

-

1-(tert-Butoxycarbonyl)indole (1.0 equiv)

-

sec-Butyllithium (B1581126) (1.2 equiv)

-

Triisopropyl borate (1.5 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1-(tert-butoxycarbonyl)indole in anhydrous THF at -78 °C under an argon atmosphere, add sec-butyllithium dropwise.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with 1 M hydrochloric acid and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to afford the title compound. [16][17][18][19][20]

General Procedure for Suzuki-Miyaura Cross-Coupling of an Indolylboronic Acid with an Aryl Bromide

Materials:

-

Indolylboronic acid (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

Water

Procedure:

-

To a reaction vessel, add the indolylboronic acid, aryl bromide, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

Evacuate and backfill the vessel with argon three times.

-

Add degassed 1,4-dioxane and water.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the coupled product. [16][17][18][19][20]

Conclusion

Indolylboronic acids are versatile and indispensable reagents in modern organic chemistry. Their stability, ease of preparation, and broad reactivity in cross-coupling reactions have solidified their importance in the synthesis of functionalized indoles. For researchers in drug discovery, indolylboronic acids provide a robust platform for the rapid and efficient generation of novel indole-based compounds with therapeutic potential. The continued development of new and improved methods for the synthesis and application of indolylboronic acids will undoubtedly lead to further advancements in both synthetic methodology and medicinal chemistry.

References

- 1. escholarship.org [escholarship.org]

- 2. mdpi.com [mdpi.com]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 [mdpi.com]

- 7. Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications [mdpi.com]

- 8. Iridium-catalyzed C-H borylation-based synthesis of natural indolequinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Indole-based compounds as potential drug candidates for SARS-CoV-2 -ORCA [orca.cardiff.ac.uk]

- 14. On-DNA Synthesis of Multisubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. (1-(tert-Butoxycarbonyl)-1H-indol-3-yl)boronic acid | C13H16BNO4 | CID 5233010 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. cactus.utahtech.edu [cactus.utahtech.edu]

- 17. web.uvic.ca [web.uvic.ca]

- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. m.youtube.com [m.youtube.com]

The N-Boc Protecting Group in Indole Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole (B1671886) nucleus is a privileged scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2][3] Its rich and diverse reactivity, however, presents a significant challenge in regioselective functionalization. The tert-butoxycarbonyl (Boc) protecting group has emerged as an indispensable tool for synthetic chemists, enabling precise control over the reactivity of the indole ring. This technical guide provides an in-depth exploration of the multifaceted role of the N-Boc group in indole chemistry, detailing its influence on electronic properties, its function as a directing group, and its application in complex molecule synthesis.

Core Functions of the N-Boc Protecting Group

The introduction of an N-Boc group to the indole nitrogen fundamentally alters the chemical nature of the heterocycle in several key ways:

-

Modulation of Electronic Properties: The electron-withdrawing nature of the Boc group decreases the electron density of the pyrrolic ring. This deactivation tempers the high nucleophilicity of the indole, preventing unwanted side reactions and allowing for more controlled transformations.[4] This electronic modulation is crucial in reactions where the indole ring might otherwise be susceptible to degradation or polymerization, especially under acidic conditions.[5]

-

Directing Group for C2-Lithiation: One of the most powerful applications of the N-Boc group is its ability to direct lithiation specifically to the C2 position.[6][7][8] In the absence of an N-substituent, deprotonation of indole with strong bases occurs at the N-H position.[7][9] The N-Boc group blocks this site and, through a combination of steric and electronic effects, facilitates deprotonation at the adjacent C2 carbon, creating a potent nucleophile for the introduction of a wide range of electrophiles.[10][11]

-

Alteration of Regioselectivity in Electrophilic Aromatic Substitution: While unprotected indoles typically undergo electrophilic substitution at the C3 position, the presence of an N-Boc group can alter this regioselectivity.[12][13] The steric bulk of the Boc group can hinder attack at C3, and its electronic influence can favor substitution at other positions, such as C5 or C7, depending on the reaction conditions and the electrophile.[4] For instance, in certain electrophilic substitution reactions, the reduced nucleophilicity of the C3 position in N-Boc indoles can lead to alternative cyclization pathways.[4]

-

Enhanced Stability and Solubility: The Boc group imparts increased stability to the indole ring, making it more robust to a wider range of reaction conditions.[14] It also often improves the solubility of indole derivatives in common organic solvents, facilitating purification and handling.

Experimental Protocols

N-Boc Protection of Indoles

The most common method for the N-protection of indoles involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O).

General Procedure: [15][16][17]

-

Dissolve the indole (1 equivalent) in a suitable solvent such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile.

-

Add a base, such as triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP), to the solution. DMAP is often used as a catalyst to enhance the reaction rate.[18]

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O) (typically 1.1-1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Diagram of N-Boc Protection Workflow:

Caption: A typical workflow for the N-Boc protection of an indole.

Deprotection of N-Boc Indoles

The removal of the N-Boc group is a critical step to liberate the indole nitrogen for subsequent reactions or to obtain the final product. The choice of deprotection method depends on the sensitivity of other functional groups in the molecule.

This is the most common method for N-Boc deprotection.

General Procedure using Trifluoroacetic Acid (TFA): [19][20]

-

Dissolve the N-Boc protected indole (1 equivalent) in an anhydrous solvent, typically dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (typically 20-50% v/v).

-

Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

The resulting residue, often the TFA salt of the indole, can be neutralized with a base (e.g., saturated aqueous sodium bicarbonate) and extracted with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected indole.

For substrates sensitive to strong acids, basic conditions can be employed.

General Procedure using Sodium Methoxide (B1231860) (NaOMe): [20]

-

Dissolve the N-Boc protected indole (1 equivalent) in methanol (B129727) (MeOH).

-

Add a solution of sodium methoxide in methanol.

-

Stir the reaction at room temperature or heat as necessary, monitoring by TLC.

-

Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid or ammonium (B1175870) chloride solution).

-

Remove the solvent under reduced pressure and extract the product with an appropriate organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify as needed.

In some cases, the N-Boc group can be removed by simple thermolysis, often in a high-boiling point solvent.[21][22]

General Procedure: [22]

-

Dissolve the N-Boc indole in a high-boiling solvent such as toluene, xylene, or 2,2,2-trifluoroethanol (B45653) (TFE).

-

Heat the solution to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the deprotected indole.

Diagram of Deprotection Pathways:

Caption: Common pathways for the deprotection of N-Boc indoles.

Quantitative Data Summary

The choice of reaction conditions for both protection and deprotection can significantly impact the yield and reaction time. The following tables summarize representative quantitative data from the literature.

Table 1: N-Boc Protection of Indoles - Representative Conditions and Yields

| Substrate | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Tryptophan | - | H₂O/THF | RT | 4 | - | [15] |

| Indole | DMAP | MeCN | RT | - | ~100 | [23] |

| Bromoindole | - | - | - | - | High | [20] |

| Amine | I₂ (cat.) | Solvent-free | RT | - | High | [24] |

Table 2: N-Boc Deprotection of Indoles - Representative Conditions and Yields

| Substrate | Reagent(s) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| N-Boc-bromoindole | TFA | DCM | 0 - RT | 1 - 18 | High | [20] |

| N-Boc-bromoindole | HCl | Dioxane/MeOH | RT | 2 - 16 | High | [20] |

| N-Boc-indole | NaOMe | MeOH | RT | - | High | [20] |

| N-Boc Substrates | Oxalyl chloride | MeOH | RT | 1 - 4 | up to 90 | [25][26] |

| N-Boc Indoles | - | TFE/HFIP (Microwave) | Reflux | < 1 | ~100 | [22] |

| N-Boc Substrates | K₃PO₄·H₂O | MeOH (Microwave) | - | - | High | [21] |

Applications in Synthesis

The strategic use of the N-Boc protecting group is central to the synthesis of complex indole-containing molecules.

Regioselective Functionalization

-

C2-Functionalization via Lithiation: As previously mentioned, N-Boc indoles can be selectively lithiated at the C2 position using strong bases like n-butyllithium or s-butyllithium.[8][27] The resulting 2-lithioindole is a versatile intermediate that can react with a variety of electrophiles, including aldehydes, ketones, alkyl halides, and boronic esters, to afford C2-substituted indoles.[28] This strategy is fundamental for the construction of indole alkaloids and synthetic drug candidates.[1]

Diagram of C2-Lithiation and Functionalization:

Caption: Directed C2-lithiation of N-Boc indole for subsequent functionalization.

-

Transition Metal-Catalyzed C-H Functionalization: The N-Boc group can also serve as a directing group in transition metal-catalyzed C-H functionalization reactions.[29][30][31] Catalysts based on palladium, rhodium, iridium, and other metals can selectively activate C-H bonds at various positions of the N-Boc indole ring, enabling the introduction of aryl, alkyl, and other functional groups.[6][32] This has become a powerful strategy for the efficient construction of complex indole derivatives.[1][33]

Conclusion

The N-Boc protecting group is a cornerstone of modern indole chemistry. Its ability to modulate the electronic properties of the indole ring, direct regioselective functionalization, and enhance stability has made it an invaluable tool for organic chemists. A thorough understanding of the principles and protocols outlined in this guide will empower researchers, scientists, and drug development professionals to harness the full potential of the N-Boc group in the synthesis of novel and biologically important indole-containing molecules.

References

- 1. news-medical.net [news-medical.net]

- 2. Recent advances in the application of indoles in multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles [beilstein-journals.org]

- 5. mdpi.org [mdpi.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Indole - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. indole acidity [quimicaorganica.org]

- 10. bhu.ac.in [bhu.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. BOC Protection and Deprotection [bzchemicals.com]

- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]

- 16. beilstein-journals.org [beilstein-journals.org]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis, properties, and use of Nin-Boc-tryptophan derivatives - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 24. Boc-Protected Amino Groups [organic-chemistry.org]

- 25. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.rsc.org [pubs.rsc.org]

- 27. Diamine-free lithiation-trapping of N-Boc heterocycles using s-BuLi in THF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Page loading... [guidechem.com]

- 29. mdpi.com [mdpi.com]

- 30. Transition metal-catalyzed C–H functionalizations of indoles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 31. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Manganese catalyzed cross-coupling of allylic alcohols and indoles: an elegant route for access to γ-hydroxyindole - PMC [pmc.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

Spectroscopic Data for N-Boc-Indole-2-Boronic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-indole-2-boronic acid, a key building block in organic synthesis, particularly in the development of novel pharmaceuticals. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presented in a clear and accessible format. Furthermore, detailed experimental protocols for the synthesis and spectroscopic analyses are provided to ensure reproducibility and facilitate further research.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: The specific, quantitative spectroscopic data for this compound was not available in the initial search results. The tables are provided as a template for the expected data.

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the protection of the indole (B1671886) nitrogen with a di-tert-butyl dicarbonate (B1257347) (Boc₂O) group, followed by ortho-lithiation and subsequent borylation.[1]

Materials:

-

Indole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (CH₂Cl₂)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate (B1201080)

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium sulfate (B86663) (Na₂SO₄), anhydrous

-

Ethyl acetate (B1210297)

-

Petroleum ether

Procedure:

-

N-Boc Protection of Indole: To a solution of indole and a catalytic amount of DMAP in dichloromethane, di-tert-butyl dicarbonate is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a dilute aqueous solution of HCl and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Boc-indole.[1]

-

Borylation: N-Boc-indole is dissolved in anhydrous THF and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A solution of n-butyllithium in hexanes is then added dropwise, and the mixture is stirred for a period to allow for complete lithiation at the C2 position. Triisopropyl borate is then added, and the reaction is allowed to warm to room temperature and stirred overnight.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium (B1175870) chloride. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound as a solid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Data Acquisition: Standard pulse sequences are used for both ¹H and ¹³C NMR. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a high-quality spectrum. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound in a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum to obtain the final spectrum. The data is typically collected over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

-

Instrumentation: Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system such as liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule.

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

References

Methodological & Application

Application Notes and Protocols: N-Boc-indole-2-boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Boc-indole-2-boronic acid in Suzuki-Miyaura cross-coupling reactions. This valuable building block enables the synthesis of 2-arylindoles, a privileged scaffold in medicinal chemistry and materials science. The following sections detail reaction protocols, quantitative data, and key mechanistic insights to facilitate the successful application of this versatile reagent.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[1] this compound is a stable, readily available, and environmentally benign organoboron reagent that serves as an excellent coupling partner for the synthesis of a variety of 2-substituted indole (B1671886) derivatives.[2][3] The tert-butoxycarbonyl (Boc) protecting group enhances the stability of the indole nucleus and can be readily removed under acidic conditions, providing access to the free NH-indole. These indole derivatives are integral components of numerous natural products and pharmaceutically active compounds.[4][5]

Synthesis of this compound

This compound can be synthesized from N-Boc-indole through a lithiation reaction followed by quenching with a borate (B1201080) ester.[4]

Protocol for Synthesis:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve N-Boc-indole (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq.) dropwise to the stirred solution.

-

After stirring at 0 °C for 1 hour, add triisopropyl borate (1.5 eq.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound.[4]

Suzuki-Miyaura Cross-Coupling Reactions: Data and Protocols

This compound and its derivatives, such as N-Boc-indol-2-yltrifluoroborate, have been successfully employed in Suzuki-Miyaura cross-coupling reactions with a variety of aryl and heteroaryl halides. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Quantitative Data Summary

The following table summarizes representative examples of Suzuki-Miyaura cross-coupling reactions utilizing this compound derivatives.

| Entry | Aryl Halide | Boronic Acid Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromobenzonitrile | N-Boc-indol-2-yltrifluoroborate | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | Dioxane/H₂O | 80 | 12 | 81* | [6] |

| 2 | 3-Chloroindazole | 5-Indoleboronic acid** | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | >95 | [7] |

| 3 | 6-Chloroindole | Phenylboronic acid | Pd₂(dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 2 | ~70*** | [7] |

| 4 | 3-(6-bromopyridin-2-yl)-5,6-diphenyl-[2][4][7]triazine | N-Boc-5-methoxy-indol-2-ylboronic acid | Pd(dppf)Cl₂ (10) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 78 | [8] |

*Product was the deprotected 2-arylindole. **This entry uses a different indoleboronic acid but provides context for catalyst and ligand systems. ***Yield is estimated from a graphical representation in the source.

Experimental Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)

-

Phosphine (B1218219) ligand (e.g., XPhos, SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, 2.0-3.0 mmol)

-

Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, with or without water)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

To the reaction vessel, add the aryl halide, this compound, base, and a magnetic stir bar.

-

Evacuate and backfill the vessel with an inert gas three times.

-

Under a positive flow of inert gas, add the palladium catalyst and the phosphine ligand.

-

Add the degassed solvent(s) via syringe.

-

Stir the reaction mixture at the desired temperature (typically 80-110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-